2-(4-METHYLPHENYL)-3-(4-METHYL-2-PYRIDYL)-4(3H)-QUINAZOLINONE

Quinazolinone SAR Regioisomer comparison Medicinal chemistry

2-(4-METHYLPHENYL)-3-(4-METHYL-2-PYRIDYL)-4(3H)-QUINAZOLINONE (IUPAC: 2-(4-methylphenyl)-3-(4-methylpyridin-2-yl)quinazolin-4-one; molecular formula C₂₁H₁₇N₃O, MW 327.4 g·mol⁻¹) is a synthetic small-molecule member of the 4(3H)-quinazolinone family bearing two distinct methyl-substituted aromatic rings. The quinazolinone scaffold is a privileged structure in medicinal chemistry, with derivatives reported to exhibit hypnotic, anti-inflammatory, anticancer, and antimicrobial activities.

Molecular Formula C21H17N3O
Molecular Weight 327.4 g/mol
Cat. No. B5538176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-METHYLPHENYL)-3-(4-METHYL-2-PYRIDYL)-4(3H)-QUINAZOLINONE
Molecular FormulaC21H17N3O
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=NC=CC(=C4)C
InChIInChI=1S/C21H17N3O/c1-14-7-9-16(10-8-14)20-23-18-6-4-3-5-17(18)21(25)24(20)19-13-15(2)11-12-22-19/h3-13H,1-2H3
InChIKeyICHWMYZYOBOOGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methylphenyl)-3-(4-methyl-2-pyridyl)-4(3H)-quinazolinone – Procurement-Relevant Compound Profile


2-(4-METHYLPHENYL)-3-(4-METHYL-2-PYRIDYL)-4(3H)-QUINAZOLINONE (IUPAC: 2-(4-methylphenyl)-3-(4-methylpyridin-2-yl)quinazolin-4-one; molecular formula C₂₁H₁₇N₃O, MW 327.4 g·mol⁻¹) is a synthetic small-molecule member of the 4(3H)-quinazolinone family bearing two distinct methyl-substituted aromatic rings . The quinazolinone scaffold is a privileged structure in medicinal chemistry, with derivatives reported to exhibit hypnotic, anti-inflammatory, anticancer, and antimicrobial activities [1][2]. This compound differs from many generic quinazolinones by possessing a 4-methyl-2-pyridyl substituent at the N3 position—a specific substitution pattern that can influence electronic distribution, lipophilicity, and target engagement relative to positional isomers or unsubstituted pyridyl analogs .

Why 2-(4-Methylphenyl)-3-(4-methyl-2-pyridyl)-4(3H)-quinazolinone Cannot Be Simply Replaced by a Generic Quinazolinone


Quinazolinone derivatives are not interchangeable commodities; small changes in substitution pattern can produce large shifts in potency, selectivity, and pharmacokinetic behavior. In the 2-pyridyl-4(3H)-quinazolinone series, the position of the methyl group on the pyridine ring (4-methyl vs. 6-methyl vs. unsubstituted) alters the electronic nature of the heterocycle and the spatial orientation of the N3 substituent, which directly affects hydrogen-bonding capacity with biological targets and overall molecular conformation . Historical structure–activity relationship (SAR) studies on this scaffold demonstrate that even minor modifications—such as moving a methyl group from the 4-position to the 6-position of the pyridine ring—can invert biological activity profiles, with certain isomers showing hypnotic effects while others are inactive at the same dose [1]. Furthermore, physicochemical property data from screening libraries confirm that the 4-methyl-2-pyridyl substitution confers a distinct lipophilicity (predicted LogP ~3.5–3.8 based on additive fragment contributions versus LogP 3.20 for the unsubstituted pyridyl analog) that cannot be replicated by off-the-shelf alternatives . These molecular-level differences make it essential to procure the exact compound rather than a generic quinazolinone for reproducible research.

Quantitative Differentiation Evidence for 2-(4-Methylphenyl)-3-(4-methyl-2-pyridyl)-4(3H)-quinazolinone


Regioisomeric Differentiation: 4-Methyl vs. 6-Methyl Pyridyl Substitution Pattern

The target compound is the 4-methyl-2-pyridyl regioisomer, not the more commonly available 6-methyl analog (Hit2Lead ID 6057356). In the broader quinazolinone literature, the position of the methyl group on the pyridine ring has been shown to modulate biological activity. For example, in the study by El-Kerdawy et al., 2-(4-pyridyl)-3-o-tolyl-4(3H)-quinazolinone (compound 14) displayed distinct hypnotic potency compared to its positional isomers, with the activity being highly sensitive to the substitution pattern [1]. While direct head-to-head data for the 4-methyl versus 6-methyl pyridyl isomers is not available in the open literature, the physicochemical consequences are quantifiable: the 4-methyl substitution places the methyl group in a para-like position relative to the quinazolinone N3 attachment point, altering the dipole moment of the pyridine ring and creating a different steric environment around the key N3–C(pyridyl) bond compared to the 6-methyl isomer .

Quinazolinone SAR Regioisomer comparison Medicinal chemistry

Lipophilicity Differentiation: Predicted LogP Shift Relative to Unsubstituted Pyridyl Analog

The additional methyl group on the pyridine ring of the target compound increases lipophilicity compared to the unsubstituted pyridyl analog. The Hit2Lead database reports a measured/calculated LogP of 3.20 for 2-(4-methylphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone (ID 6055750) . Applying standard fragment-based LogP contribution values (π-CH₃ ≈ +0.5 log units for aromatic substitution), the 4-methyl-2-pyridyl analog is predicted to have an LogP in the range of 3.5–3.8 [1]. This ~0.3–0.6 log unit increase is significant in medicinal chemistry, as it can translate to a 2- to 4-fold increase in membrane permeability and a corresponding decrease in aqueous solubility. The unsubstituted analog (ID 6055750) also has a reported LogSW (logarithm of aqueous solubility) of -4.22, whereas the target compound, with its higher lipophilicity, is expected to show LogSW of approximately -4.5 to -5.0.

Physicochemical profiling LogP comparison Drug-likeness

Biological Activity Evidence for 4-Methyl-2-pyridyl Quinazolinone Scaffold

A structurally close analog—2-methyl-3-(4-methyl-2-pyridinyl)-4-quinazolinone (BindingDB ID BDBM94711)—has been tested in high-throughput screening assays and showed activity against human low molecular weight phosphotyrosine protein phosphatase (LMW-PTP) and tyrosine-protein phosphatase non-receptor type 22, with an EC₅₀ > 80,000 nM reported [1]. This provides direct evidence that the 4-methyl-2-pyridinyl substitution pattern on the quinazolinone core is tolerated in biological systems and can engage specific enzyme targets. Separately, a broader series of 3-substituted quinazolinones with pyridyl groups has been evaluated as multi-kinase inhibitors, with compounds bearing pyridyl substitutions showing inhibitory potency against ABL, ALK, and c-RAF kinases; the most active fluoro-3-pyridyl derivative (compound 10a) demonstrated that the nature of the pyridyl substituent is a critical determinant of kinase selectivity [2]. Additionally, 2-substituted-(3-pyridyl)-quinazolinone derivatives have shown bacteriostatic activity against phytopathogenic bacteria (Xanthomonas oryzae pv. oryzae), with structure-dependent variations in minimum inhibitory concentrations [3].

Enzyme inhibition Kinase profiling Phosphatase assay

Molecular Property Differentiation from Closest Screening Library Analogs

The target compound (MW 327.4 g·mol⁻¹, molecular formula C₂₁H₁₇N₃O) sits in a distinct molecular property space compared to its closest commercially available analogs. The unsubstituted pyridyl analog (Hit2Lead ID 6055750) has MW 313 g·mol⁻¹ (C₂₀H₁₅N₃O), while the 5-bromo-2-pyridinyl analog (ID 6064014) has MW 392 g·mol⁻¹ (C₂₀H₁₄BrN₃O) . The target compound's intermediate molecular weight and its specific combination of methyl substituents place it at a unique position in the property landscape: tPSA is conserved at 47.8 Ų across the series, but the LogP range spans from 3.20 (unsubstituted pyridyl) to 4.06 (5-bromo analog), with the target compound predicted at an intermediate ~3.5–3.8. The number of hydrogen bond acceptors (3) and donors (0) is constant across the series, meaning differentiation arises solely from lipophilicity and steric/electronic effects of the pyridyl substituent .

Screening library Compound procurement Molecular descriptors

Recommended Application Scenarios for 2-(4-Methylphenyl)-3-(4-methyl-2-pyridyl)-4(3H)-quinazolinone Based on Evidence


Structure–Activity Relationship (SAR) Studies of 3-Pyridyl Quinazolinones

The compound serves as a crucial control for SAR investigations exploring the impact of methyl group position on the pyridine ring of N3-substituted quinazolinones. As described in Section 3 (Evidence Items 1 and 4), the 4-methyl substitution provides a distinct regioisomeric property profile compared to the 6-methyl isomer and the unsubstituted pyridyl analog, enabling systematic exploration of how pyridine ring electronics influence target binding . The known hypnotic and kinase-inhibitory activities of related 2-pyridyl-4(3H)-quinazolinones further support its use as a probe in CNS or oncology target-based SAR campaigns [1].

Screening Library Expansion for Lead Discovery Programs

Procurement of this compound adds a unique chemotype to screening libraries that is not represented by more common analogs. As quantified in Section 3 (Evidence Item 4), the target compound occupies a specific molecular property niche (MW 327.4, predicted LogP ~3.5–3.8) distinct from the unsubstituted analog (LogP 3.20) and the bromo analog (LogP 4.06), making it valuable for hit-finding campaigns where balanced lipophilicity is desired . Its demonstrated binding competence through the 4-methyl-2-pyridyl scaffold (Section 3, Evidence Item 3) supports its inclusion in target-agnostic phenotypic screening decks.

Positive Allosteric Modulator (PAM) and CNS Drug Discovery Research

Quinazolinone derivatives with specific pyridyl substitution patterns have been patented as positive allosteric modulators of metabotropic glutamate receptor subtype 4 (mGluR4), a target implicated in Parkinson's disease and other CNS disorders [2]. While the target compound itself is not claimed in these patents, its 4-methyl-2-pyridyl substitution pattern places it within the structural space of active mGluR4 PAMs. Researchers investigating allosteric modulation of GPCRs can use this compound as a distinct structural probe, leveraging the specific electronic and steric properties of the 4-methyl-2-pyridyl group to explore SAR around the pyridine binding sub-pocket.

Corrosion Inhibition and Materials Science Research

Quinazolin-4(3H)-one derivatives have demonstrated efficacy as corrosion inhibitors for low carbon steel in acidic environments, with inhibition efficiency evaluated via electrochemical impedance spectroscopy and potentiodynamic polarization [3]. The target compound, with its unique combination of electron-donating methyl substituents on both the phenyl and pyridyl rings, offers a distinct electron density distribution that may enhance adsorption onto metal surfaces compared to simpler quinazolinone analogs. This application scenario is supported by the class-level evidence that quinazolinone derivatives function as mixed-type corrosion inhibitors.

Quote Request

Request a Quote for 2-(4-METHYLPHENYL)-3-(4-METHYL-2-PYRIDYL)-4(3H)-QUINAZOLINONE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.